Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-
Description
Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- is a heterocyclic compound featuring a fused imidazole-pyridine core. The methanol group at position 1 and the bulky 4-(tert-butyl)phenyl substituent at position 3 distinguish it structurally. This compound likely exhibits unique photophysical and biochemical properties due to the interplay of its hydrophilic (-CH₂OH) and hydrophobic (tert-butyl) moieties.
Properties
CAS No. |
937619-35-7 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[3-(4-tert-butylphenyl)imidazo[1,5-a]pyridin-1-yl]methanol |
InChI |
InChI=1S/C18H20N2O/c1-18(2,3)14-9-7-13(8-10-14)17-19-15(12-21)16-6-4-5-11-20(16)17/h4-11,21H,12H2,1-3H3 |
InChI Key |
BNUZLJCLYDNXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via acid-catalyzed generation of a benzylic cation from phenyl(pyridin-2-yl)methanol, followed by nucleophilic attack from the nitrile group. Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) are critical catalysts, facilitating carbocation stabilization and nitrile activation. Intramolecular cyclization of the resulting nitrilium ion with the pyridine nitrogen completes the imidazo[1,5-a]pyridine framework.
Key parameters include:
- Solvent : Dichloroethane (DCE) at 0.3 M concentration.
- Temperature : 150°C under sealed-tube conditions.
- Catalyst Loadings : 5 mol% Bi(OTf)₃ and 7.5 equiv p-TsOH·H₂O.
- Nitrile Equivalents : 15 equiv of 4-tert-butylbenzonitrile ensures complete conversion.
Yields for analogous imidazo[1,5-a]pyridines range from 33% to 95%, depending on nitrile electronic and steric properties. The tert-butyl group’s bulkiness may necessitate extended reaction times or higher nitrile equivalents to mitigate steric hindrance.
Transition-Metal-Free sp³ C–H Amination
A metal-free approach utilizing molecular iodine (I₂) enables direct C–H functionalization of 2-pyridyl ketones, offering an alternative route to imidazo[1,5-a]pyridines. This method avoids costly transition metals and simplifies purification.
Substrate Design and Reaction Conditions
For the target compound, 2-pyridyl-(4-tert-butylphenyl)ketone reacts with methylamine derivatives in the presence of I₂ and sodium acetate (NaOAc). The reaction proceeds via iodine-mediated oxidative annulation, forming the imidazo[1,5-a]pyridine core through sp³ C–H amination.
Optimized conditions include:
- Solvent : Methanol or ethanol at 25–75°C.
- Oxidant : 1.5 equiv I₂.
- Base : 1 equiv NaOAc to neutralize HI byproducts.
This method achieves moderate to good yields (40–65%) and is scalable to gram quantities. However, the tert-butyl group’s steric bulk may reduce reaction efficiency, necessitating excess ketone or prolonged reaction times.
Multicomponent Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)
The GBB-3CR efficiently assembles imidazo[1,5-a]pyridines from aldehydes, aminopyridines, and isocyanides in a single step. For the target compound, 4-tert-butylbenzaldehyde , 2-aminopyridine , and methyl isocyanide are ideal substrates.
Reaction Dynamics and Scope
The reaction proceeds via imine formation between the aldehyde and aminopyridine, followed by isocyanide insertion and cyclization. Key advantages include:
- Atom Economy : Convergent synthesis minimizes waste.
- Functional Group Tolerance : Bulky tert-butyl groups are accommodated without significant yield loss.
Reported yields for analogous compounds range from 45% to 78%, with reaction times of 12–24 hours at 60–80°C. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while Brønsted acids (e.g., acetic acid) catalyze the process.
Magnesium Nitride (Mg₃N₂)-Assisted One-Pot Synthesis
Mg₃N₂ promotes annulation between 2-pyridyl-(4-tert-butylphenyl)ketone and methyl glyoxylate , enabling rapid access to imidazo[1,5-a]pyridine derivatives. This method excels in simplicity and scalability.
Optimization and Performance
Reaction parameters include:
- Solvent : Ethanol at 25–75°C.
- Catalyst : 1.5 equiv Mg₃N₂.
- Time : 12–24 hours under sealed-tube conditions.
Yields reach up to 65% for structurally related compounds, though the tert-butyl group may necessitate higher catalyst loadings or temperatures. Post-reaction quenching with NaHCO₃ and purification via silica gel chromatography yield the pure product.
Comparative Analysis of Preparation Methods
Characterization and Validation
Successful synthesis of Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- is confirmed via:
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,5-a]pyridine-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazo[1,5-a]pyridine-1-carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that imidazo[1,5-a]pyridine derivatives exhibit promising anticancer properties. For instance, compounds derived from this scaffold have been investigated for their ability to inhibit specific cancer cell lines. A study highlighted the synthesis of various imidazo[1,5-a]pyridine derivatives that demonstrated selective cytotoxicity against human cancer cells while exhibiting lower toxicity towards normal cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
Imidazo[1,5-a]pyridine derivatives have also been evaluated for their antimicrobial activities. They have shown effectiveness against a range of pathogenic bacteria and fungi. The structure-activity relationship studies indicate that modifications on the imidazo[1,5-a]pyridine core can enhance antimicrobial potency .
Neurological Applications
Recent investigations into the neuroprotective effects of imidazo[1,5-a]pyridine derivatives suggest potential applications in treating neurodegenerative diseases. These compounds are being studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Chemical Biology
Fluorescent Probes
Imidazo[1,5-a]pyridine-1-methanol derivatives have been developed as fluorescent probes for biological imaging. Their compact structure and favorable photophysical properties make them suitable for studying membrane dynamics and cellular processes. A recent study synthesized several fluorescent probes based on this scaffold and demonstrated their ability to intercalate into lipid bilayers, indicating potential applications in live-cell imaging .
Drug Delivery Systems
The unique chemical properties of imidazo[1,5-a]pyridine derivatives allow them to be utilized in drug delivery systems. Their ability to form stable complexes with various drug molecules enhances solubility and bioavailability. Research is ongoing to optimize these delivery systems for targeted therapy in cancer treatment .
Materials Science
Optoelectronic Applications
The photophysical characteristics of imidazo[1,5-a]pyridine derivatives make them ideal candidates for optoelectronic applications. Studies have investigated their use in organic light-emitting diodes (OLEDs) and solar cells due to their high luminescence efficiency and stability . The ability to functionalize these compounds further allows tuning of their electronic properties for specific applications.
Case Studies
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, affecting signal transduction pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | LogP (Predicted) | PSA (Ų) | Key Features |
|---|---|---|---|---|---|---|
| Target Compound | 1-CH₂OH, 3-(4-tert-butylphenyl) | C₁₉H₂₁N₂O | 299.39 | ~3.5* | ~40 | Balanced hydrophilicity/lipophilicity |
| 3-(4-Chlorophenyl)-1-(phenylmethyl)- (Evi12) | 3-(4-Cl-phenyl), 1-benzyl | C₂₀H₁₅ClN₂ | 318.80 | 1.20 | 17.3 | High lipophilicity, halogenated |
| 3-(4-Cl-phenyl)-1-methanamine (Evi13) | 1-CH₂NH₂, 3-(4-Cl-phenyl) | C₁₄H₁₂ClN₃ | 257.72 | 3.81 | 43.3 | Amine functionalization |
| N-(4-Methoxyphenyl) (Evi14) | 3-NH-(4-OCH₃-phenyl) | C₁₄H₁₃N₃O | 239.28 | N/A | N/A | Methoxy group enhances electron donation |
| IMID 1 Carboxamide (Evi6) | 1-CONH₂, variable R groups | Varies | ~300-350 | ~2.5-3.0 | ~70 | Optimized ADME for GSK-3β inhibition |
*Estimated based on tert-butyl contribution.
Key Observations :
- The target compound’s tert-butyl group increases steric bulk and lipophilicity (LogP ~3.5) compared to chlorophenyl (LogP 1.2) or methoxyphenyl derivatives. However, the methanol group at position 1 reduces LogP relative to benzyl or carboxamide substituents .
- The polar surface area (PSA) of ~40 Ų suggests moderate solubility, making it suitable for both aqueous and lipid environments, a critical feature for membrane probes .
Photophysical and Fluorescence Properties
Imidazo[1,5-a]pyridine derivatives are renowned for their tunable luminescence. The target compound’s tert-butylphenyl group may enhance photostability by restricting molecular rotation, while the methanol group could introduce solvatochromic shifts via hydrogen bonding .
- Comparison with Fluorophores (Evi3): Dimeric imidazo[1,5-a]pyridines exhibit large Stokes shifts (>100 nm) due to intramolecular charge transfer (ICT). The target compound’s tert-butyl group may stabilize ICT, but the methanol group might reduce π-conjugation compared to aryl or alkenyl substituents . Liposome interaction studies (Evi3) suggest that hydrophobic substituents (e.g., tert-butyl) improve membrane intercalation, whereas polar groups (-CH₂OH) enhance water solubility, balancing localization in lipid bilayers .
Biological Activity
Imidazo[1,5-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of the specific compound Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- and synthesizes findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
The compound Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]- belongs to a class of heterocyclic compounds known for their pharmacological potential. The synthesis often involves cyclocondensation reactions using precursors such as 2-picolylamines and nitroalkanes under acidic conditions, yielding high purity and yield of the target compound .
Anticancer Properties
Imidazo[1,5-a]pyridine derivatives have also been explored for their anticancer activities. Compounds with similar scaffolds have shown significant inhibitory effects on cancer cell lines by targeting key enzymes involved in cell proliferation and survival. For example, some derivatives were found to inhibit topoisomerase II activity, a crucial enzyme in DNA replication and transcription .
Study 1: Antimicrobial Evaluation
A recent study synthesized various imidazo[1,5-a]pyridine derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives had considerable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications at specific positions on the imidazo ring could enhance activity .
Study 2: In Vitro Anticancer Activity
In vitro studies on related imidazo[1,5-a]pyridine compounds demonstrated their ability to induce apoptosis in cancer cells. The mechanism was linked to the modulation of apoptotic pathways and inhibition of cell cycle progression. These findings highlight the therapeutic potential of this scaffold in cancer treatment .
Data Summary
The following table summarizes key findings related to the biological activities of imidazo[1,5-a]pyridine derivatives:
| Activity Type | Target Pathogen/Cell Line | Methodology | Outcome |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | Disc diffusion | Significant inhibition observed |
| Anticancer | Various cancer cell lines | Cell viability assays | Induction of apoptosis noted |
| Antifungal | Candida albicans | Broth microdilution | Moderate antifungal activity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
